1-Benzylcyclohex-2-ene-1-carbonitrile
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Overview
Description
1-Benzylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C14H15N It is characterized by a benzyl group attached to a cyclohexene ring, which in turn is bonded to a carbonitrile group
Preparation Methods
The synthesis of 1-Benzylcyclohex-2-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with cyclohex-2-enone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halogens, hydroxide ions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzylcyclohex-2-ene-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzylcyclohex-2-ene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in receptor proteins, modulating their function.
Comparison with Similar Compounds
1-Benzylcyclohex-2-ene-1-carbonitrile can be compared with similar compounds such as:
1-Benzylcyclohexane-1-carbonitrile: Lacks the double bond in the cyclohexene ring, resulting in different reactivity and properties.
1-Phenylcyclohex-2-ene-1-carbonitrile: Contains a phenyl group instead of a benzyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the carbonitrile group with the stability of the cyclohexene ring and the versatility of the benzyl group.
Properties
IUPAC Name |
1-benzylcyclohex-2-ene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-5,7-9H,2,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLXSCNUFVJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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